

# Technical Support Center: Troubleshooting Poor Rooting of BAP-Induced Shoots

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## Compound of Interest

Compound Name: *Benzylaminopurine*

Cat. No.: *B1666704*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues with rooting plant shoots induced with 6-**Benzylaminopurine** (BAP).

## Frequently Asked Questions (FAQs)

Q1: Why are my BAP-induced shoots failing to root?

A1: The primary reason for poor rooting of BAP-induced shoots is the residual effect of BAP, a cytokinin. Cytokinins and auxins have an antagonistic relationship in regulating plant development; cytokinins promote shoot growth while inhibiting root formation, whereas auxins promote root development.[1][2][3] A high cytokinin-to-auxin ratio encourages shoot proliferation, but this same ratio is inhibitory to root initiation.[4] Shoots cultured on a medium containing BAP can have carry-over effects that suppress the formation of adventitious roots.[5]

Q2: What is the mechanism behind BAP's inhibition of rooting?

A2: BAP, as a cytokinin, can suppress the formation of adventitious root primordia.[6] It can also lead to a reduction in the mitotic index in the root meristem, effectively slowing down or halting the cell division necessary for root growth.[5] The inhibitory effect is often dependent on the concentration of BAP used in the shoot initiation media and the duration of the culture on that media.[5]

Q3: What are the typical signs of BAP-induced rooting inhibition?

A3: Shoots may appear healthy and vigorous but exhibit a complete lack of root formation or the development of only a few, stunted roots when transferred to a rooting medium. In some cases, callus may form at the base of the shoot instead of roots, which can be an indication of an imbalanced auxin-to-cytokinin ratio.

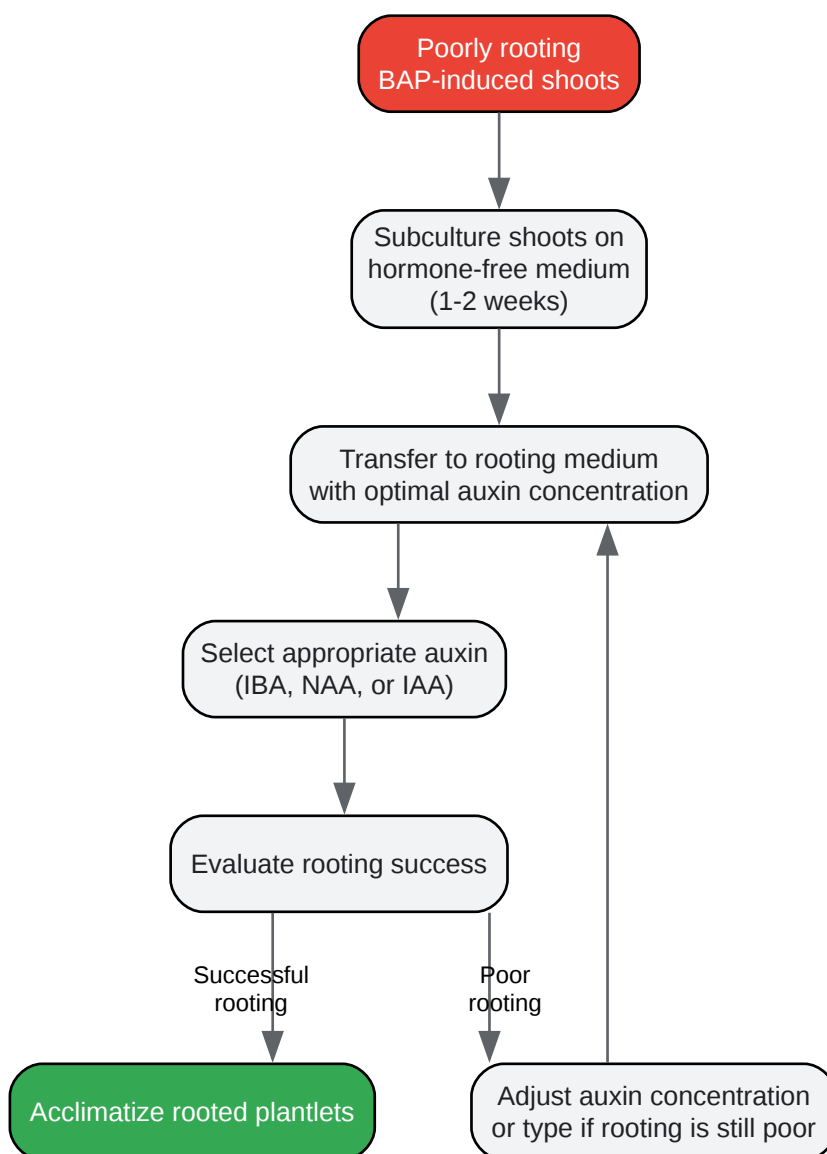
Q4: Can the carry-over effect of BAP be reversed?

A4: Yes, the inhibitory effect of BAP can be overcome by transferring the shoots to a rooting medium with an optimized hormonal balance, specifically a high auxin-to-cytokinin ratio.

## Troubleshooting Guide

### **Issue: Complete failure of root formation in BAP-induced shoots.**

Diagram: Logical Troubleshooting Workflow



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Caption: A workflow for troubleshooting poor rooting of BAP-induced shoots.

#### Solution 1: Subculture on Hormone-Free Medium

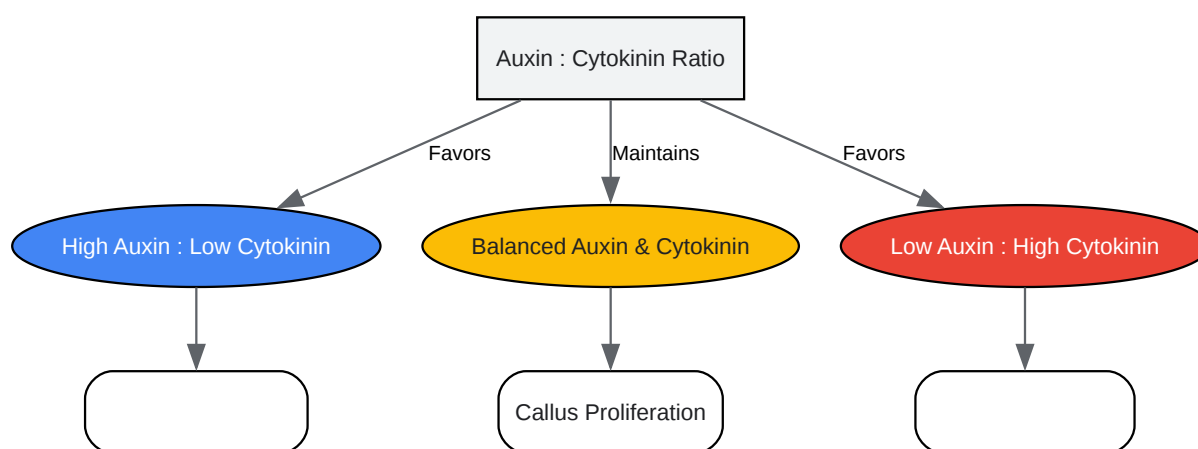
- Protocol: Before transferring to a rooting medium, subculture the BAP-induced shoots on a basal medium (e.g., MS or half-strength MS) without any plant growth regulators for one to two weeks. This "leaching" period helps to reduce the internal concentration of BAP within the plant tissues.

#### Solution 2: Optimize Auxin Concentration in Rooting Medium

- Protocol: Transfer the shoots to a rooting medium containing a suitable auxin. The most commonly used auxins for root induction are Indole-3-butyric acid (IBA),  $\alpha$ -Naphthaleneacetic acid (NAA), and Indole-3-acetic acid (IAA). The optimal concentration will vary depending on the plant species. Refer to the tables below for starting concentrations.

## Issue: Callus formation at the base of shoots instead of roots.

Diagram: Hormonal Balance in Plant Tissue Culture



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Caption: The influence of the auxin-to-cytokinin ratio on plant development in vitro.

Solution: Callus formation indicates that the auxin concentration may be too high or that there is still a significant amount of residual cytokinin.

- Protocol:
  - Reduce the auxin concentration in the rooting medium by 25-50%.
  - If callus formation persists, try a different auxin. IBA is often considered more effective for rooting and less likely to induce callus compared to NAA in some species.

- Ensure that the shoots have been adequately subcultured on a hormone-free medium to reduce BAP carry-over.

## Experimental Protocols

### Protocol 1: General Rooting Protocol for BAP-Induced Shoots

- Preparation of Shoots: Select healthy, elongated shoots (at least 2-3 cm in length) that have been previously cultured on a BAP-containing medium.
- Hormone-Free Subculture (Optional but Recommended):
  - Prepare a sterile, hormone-free basal medium (e.g., full or half-strength MS medium with standard vitamins and sucrose).
  - Aseptically transfer the shoots to the hormone-free medium.
  - Incubate for 7-14 days under standard culture conditions (e.g.,  $25\pm 2^{\circ}\text{C}$ , 16-hour photoperiod).
- Rooting Induction:
  - Prepare a rooting medium consisting of half-strength basal salts (e.g., MS) supplemented with an auxin (e.g., IBA, NAA, or IAA) at a concentration determined from the literature or the tables below. Adjust the pH to 5.6-5.8 before autoclaving.
  - Transfer the shoots from the hormone-free medium to the rooting medium.
  - Incubate under the same environmental conditions as the shoot culture.
- Observation: Observe the cultures weekly for root initiation and development. Roots typically appear within 2-4 weeks.
- Acclimatization: Once a healthy root system has developed, the plantlets can be transferred to a suitable substrate (e.g., a mixture of peat moss and perlite) and gradually acclimatized to ex vitro conditions.

## Quantitative Data

Table 1: Effect of BAP Concentration in Shoot Multiplication Medium on Subsequent Rooting

Plant Species	BAP Concentration in Shoot Medium (mg/L)	Rooting Medium	Rooting Percentage (%)	Average No. of Roots per Shoot	Reference
Lens culinaris	0.225	MS + 2.0 mg/L IAA	39.9	Not Specified	<a href="#">[5]</a>
Lens culinaris	2.25	MS + 2.0 mg/L IAA	4.6	Not Specified	<a href="#">[5]</a>
Ulmus glabra	0.3 - 0.5	WPM + 4.90 $\mu$ M IBA	63	Not Specified	<a href="#">[1]</a>
Banana cv. Amritasagar	5.0	MS + 0.3 mg/L IBA	Not Specified	3.83	<a href="#">[2]</a>
Banana cv. Sabri	5.0	MS + 0.3 mg/L IBA	Not Specified	2.50	<a href="#">[2]</a>

Table 2: Optimal Auxin Concentrations for Rooting of In Vitro Shoots

Plant Species	Auxin Type	Optimal Concentration (mg/L)	Rooting Percentage (%)	Average No. of Roots per Shoot	Reference
Chrysanthemum morifolium	IBA	1.0	100	22.9	<a href="#">[7]</a>
Aloe vera	IBA	1.0	80	3.2	<a href="#">[8]</a>
Ficus carica	IAA	2.5	10	0.83	<a href="#">[9]</a>
Orthosiphon stamineus	NAA	0.1	100	9.8	<a href="#">[10]</a>
Origanum sipyleum	IBA	0.5	96	Not Specified	<a href="#">[11]</a>
Cassava	NAA	5.0	~50	Not Specified	<a href="#">[12]</a>
Banana cv. Dwarf Cavendish	IAA	1.0 (in half-strength MS)	Not Specified	Not Specified	<a href="#">[13]</a>

Table 3: Comparison of Different Auxins for Rooting

Plant Species	Auxin Type & Concentration (ppm)	Rooting Percentage (%)	Average No. of Roots per Cutting	Average Root Length (cm)	Reference
Rosemary	IBA 4000	Not Specified	Best Quality	Not Specified	<a href="#">[14]</a>
Rosemary	NAA 1000	84	Not Specified	Not Specified	<a href="#">[14]</a>
Fig cv. Dinkar	IBA 2000 + NAA 2000	Not Specified	Best Results	Not Specified	<a href="#">[15]</a>
Mulberry	IBA 2000	96.67	Not Specified	Not Specified	
Mulberry	NAA 2000	56.67	Not Specified	Not Specified	
Common Fig	IBA 2500	87.29 (survival %)	20.86	23.01	<a href="#">[16]</a>
Common Fig	NAA 2500	Not Specified	Not Specified	Not Specified	<a href="#">[16]</a>

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